molecular formula C22H22N4O B10876011 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one

Katalognummer: B10876011
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: AWGHPWGLEOCPRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of 3-phenyl-4-oxo-3,4-dihydroquinazoline with cyclopentanone in the presence of hydrazine hydrate . The reaction is usually carried out under reflux conditions in an ethanol solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various substituted quinazoline derivatives

Wissenschaftliche Forschungsanwendungen

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[H]quinazoline-5,1’-cycloheptane]-4(6H)-one
  • 2-Hydrazino-3-substituted 4-oxo-3,4,5,6-tetrahydrospiro[benzo[H]quinazoline-5,1’-cycloalkanes]

Uniqueness

2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to its specific spiro structure and the presence of a hydrazino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C22H22N4O

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-hydrazinyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C22H22N4O/c23-25-21-24-19-17-11-5-4-8-15(17)14-22(12-6-7-13-22)18(19)20(27)26(21)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-14,23H2,(H,24,25)

InChI-Schlüssel

AWGHPWGLEOCPRZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.